(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine
Description
®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine is a synthetic organic compound that features a pyridine ring substituted with a pyrazole moiety and a fluoro group
Properties
IUPAC Name |
(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWGRXGCGYJWNO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Substitution on the pyridine ring: The pyridine ring can be functionalized with the pyrazole moiety and the fluoro group through nucleophilic aromatic substitution or other suitable reactions.
Introduction of the ethanamine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrazole ring or the pyridine ring.
Substitution: The fluoro group on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could introduce new functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine: Similar structure with a chloro group instead of a fluoro group.
®-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine: Similar structure with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine may impart unique chemical and biological properties, such as increased metabolic stability or altered binding affinity to biological targets.
Biological Activity
(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine, identified by CAS number 2054317-97-2, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine is C10H11FN4, with a molecular weight of 206.22 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.32 g/cm³ (predicted) |
| Boiling Point | 347.4 °C (predicted) |
| Storage Condition | 2-8 °C, protect from light |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the pyrazole and pyridine moieties contribute significantly to its pharmacological properties. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Anticancer Properties
Recent studies have investigated the anticancer potential of (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 7.8 |
| HeLa (Cervical Cancer) | 6.5 |
The compound exhibited a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its role as a potential chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer effects, (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine has shown promising antimicrobial properties. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced antitumor activity when used alongside doxorubicin in xenograft models, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Antimicrobial Applications
Another research effort assessed the compound's effectiveness against multidrug-resistant strains of bacteria. The results highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
